molecular formula C8H5ClF4O B1433239 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol CAS No. 1431329-79-1

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1433239
CAS No.: 1431329-79-1
M. Wt: 228.57 g/mol
InChI Key: QIXBTNLECKKJRT-UHFFFAOYSA-N
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Description

“3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H5ClF4O and a molecular weight of 228.57 . It is also known as CF3-Ph-CH(Cl)-CH(OH)-F.


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2 . This structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for these types of compounds . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.57 and it is a solid at ambient temperature . More specific properties such as refractive index, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of α-Trifluoromethyl α-Amino Acids

The compound is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, obtained from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, including 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol, are capable of rearrangements that lead to the formation of these amino acids (Burger et al., 2006).

Trifluoromethyl–Dehydroxylation Process

This chemical is also involved in the synthesis of 2,2,2-trifluoroethyl compounds from homoallylic alcohols, through a process initiated by copper(I) iodide. This process shows the versatility of this compound in producing trifluoromethyl derivatives (Duan & Chen, 1994).

Functionalisation of Benzene Derivatives

The compound plays a role in the site-selective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including benzylic alcohol and benzaldehyde. This process is key in synthesizing complex molecules with specific functional groups (Dmowski & Piasecka-Maciejewska, 1998).

Domino Reactions in Organic Chemistry

The compound is used in domino reactions with 2-fluoro-3-trifluoromethylfurans and -thiophenes. The presence of benzyl alcohols in certain products obtained from nucleophilic substitution shows its utility in facilitating these complex organic reactions (Burger et al., 2001).

Synthesis of Fluorinated Heterocycles

In the field of heterocyclic chemistry, this compound is used in a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines. This leads to the formation of fluorinated heterocycles, highlighting its role in introducing fluorine atoms into complex structures (Parmar & Rueping, 2014).

Mechanism of Action

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be influenced by various factors including its molecular weight, polarity, and the presence of functional groups. For example, the trifluoromethyl group in this compound could potentially affect its lipophilicity, which in turn could influence its absorption and distribution within the body .

Environmental factors such as temperature, pH, and the presence of other substances can also affect the stability and efficacy of a compound. For instance, the storage temperature for this compound is recommended to be at ambient conditions .

Properties

IUPAC Name

[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBTNLECKKJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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